4-Hydrazino 7-trifluoromethyl-quinoline hydrochloride
Overview
Description
4-Hydrazino 7-trifluoromethyl-quinoline hydrochloride is a chemical compound with the empirical formula C10H8F3N3 · HCl and a molecular weight of 263.65 g/mol This compound is known for its unique structure, which includes a hydrazino group and a trifluoromethyl group attached to a quinoline ring
Preparation Methods
The synthesis of 4-Hydrazino 7-trifluoromethyl-quinoline hydrochloride typically involves the reaction of 7-trifluoromethyl-quinoline with hydrazine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated as a hydrochloride salt to enhance its stability . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-Hydrazino 7-trifluoromethyl-quinoline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Hydrazino 7-trifluoromethyl-quinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-Hydrazino 7-trifluoromethyl-quinoline hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
4-Hydrazino 7-trifluoromethyl-quinoline hydrochloride can be compared with other similar compounds, such as:
- 4-Hydrazino 8-trifluoromethyl-quinoline hydrochloride
- 4-Hydroxy-7-trifluoromethyl-quinoline
- 4-Chloro-7-trifluoromethyl-quinoline
- 4-Hydrazino-6-trifluoromethyl-quinoline
- 4-Hydrazino-2-methyl-8-trifluoromethyl-quinoline
These compounds share similar structural features but differ in the position of the substituents on the quinoline ring.
Biological Activity
4-Hydrazino 7-trifluoromethyl-quinoline hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Empirical Formula : C10H8F3N3·HCl
- Molecular Weight : 263.65 g/mol
- Functional Groups : Hydrazine group and trifluoromethyl substituent on the quinoline ring.
These structural elements contribute to its reactivity and biological properties. The hydrazine moiety is known for its ability to form covalent bonds with nucleophilic sites in biological molecules, while the trifluoromethyl group enhances lipophilicity, facilitating cell membrane penetration.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurotransmission and have implications in neurodegenerative diseases .
- Antimicrobial Activity : Its structure allows it to interact with bacterial cell membranes, leading to disruption of cellular processes. Preliminary studies indicate promising activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Potential : Research suggests that this compound may interfere with cancer cell proliferation by targeting specific molecular pathways involved in tumor growth.
Antimicrobial Efficacy
A summary of antimicrobial activity against various bacterial strains is presented below:
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
QH-02 | Staphylococcus aureus | 4 μg/mL |
QH-04 | Escherichia coli | 4 μg/mL |
QH-05 | Acinetobacter baumannii | 4 μg/mL |
These compounds exhibited significant antibacterial properties, outperforming traditional antibiotics in some cases .
Enzyme Inhibition Studies
The inhibition potency of this compound on cholinesterases was evaluated:
Enzyme | IC50 Value (µM) |
---|---|
Acetylcholinesterase (AChE) | 46.8 - 137.7 |
Butyrylcholinesterase (BuChE) | 19.1 - 881.1 |
These values indicate that the compound exhibits mixed-type inhibition, which may be beneficial for therapeutic applications targeting neurodegenerative conditions .
Case Studies
-
Antimicrobial Activity Against Mycobacterium tuberculosis :
A study evaluated the effectiveness of hydrazone derivatives related to quinoline structures against Mtb WT H37Rv. The derivatives showed enhanced anti-tuberculosis activity compared to standard treatments like rifampicin . The findings suggest that modifications in the quinoline structure can lead to improved efficacy against resistant strains. -
Synergistic Effects with Standard Antibiotics :
Research involving hybrid compounds combining quinolines with other pharmacophores demonstrated enhanced antibacterial activity when used in combination with ciprofloxacin against multidrug-resistant strains of bacteria. This highlights the potential for developing combination therapies utilizing compounds like this compound .
Properties
IUPAC Name |
[7-(trifluoromethyl)quinolin-4-yl]hydrazine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3.ClH/c11-10(12,13)6-1-2-7-8(16-14)3-4-15-9(7)5-6;/h1-5H,14H2,(H,15,16);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBKPDSQOGAGCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1C(F)(F)F)NN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80607935 | |
Record name | 4-Hydrazinyl-7-(trifluoromethyl)quinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80607935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88164-54-9 | |
Record name | 4-Hydrazinyl-7-(trifluoromethyl)quinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80607935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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